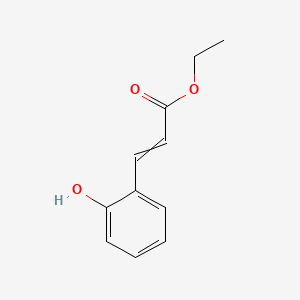
2-amino-4-isobutylamino-6-chloro-pyrimidine
Vue d'ensemble
Description
2-amino-4-isobutylamino-6-chloro-pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-isobutylamino-6-chloro-pyrimidine can be achieved through several methods. One common approach involves the nucleophilic substitution of 4,6-dichloropyrimidine with isobutylamine and ammonia. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as chlorination of pyrimidine derivatives, followed by amination using isobutylamine and ammonia under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-isobutylamino-6-chloro-pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidine derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used. The reaction is typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Applications De Recherche Scientifique
2-amino-4-isobutylamino-6-chloro-pyrimidine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides.
Materials Science: It serves as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-amino-4-isobutylamino-6-chloro-pyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with nucleic acid synthesis by binding to active sites or forming hydrogen bonds with biomolecules. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-chloropyrimidine
- 2-Amino-6-chloropyrazine
- 4-Amino-6-chloropyrimidine
Uniqueness
2-amino-4-isobutylamino-6-chloro-pyrimidine is unique due to the presence of the isobutylamino group at position 4, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, reactivity, and interaction with biological targets compared to other similar pyrimidine derivatives .
Propriétés
Numéro CAS |
6332-15-6 |
|---|---|
Formule moléculaire |
C8H13ClN4 |
Poids moléculaire |
200.67 g/mol |
Nom IUPAC |
6-chloro-4-N-(2-methylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H13ClN4/c1-5(2)4-11-7-3-6(9)12-8(10)13-7/h3,5H,4H2,1-2H3,(H3,10,11,12,13) |
Clé InChI |
FIWXMUMIOJYNNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC1=CC(=NC(=N1)N)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
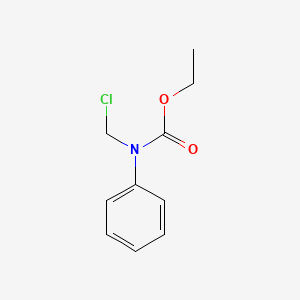

![1-[(4-nitrophenyl)methyl]triazole](/img/structure/B8769050.png)
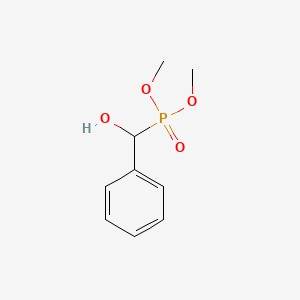


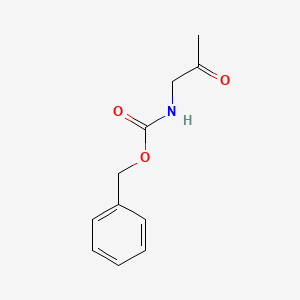

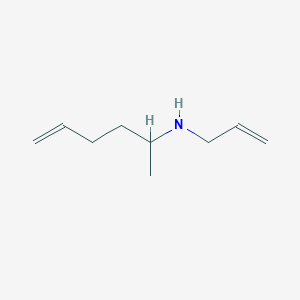

![5-((Trifluoromethyl)sulfinyl)benzo[d]oxazole](/img/structure/B8769121.png)
